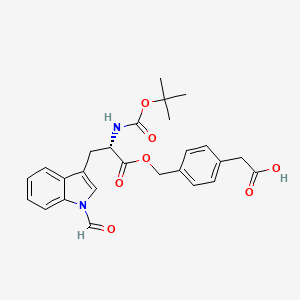
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as Boc-L-Trp-Formyl-Phe-COOH, is an important and versatile building block in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-tryptophan and is used as an intermediate in the synthesis of peptides and peptidomimetics. This compound is a key component in the preparation of peptide-based drugs, and has also been used in the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH has a wide range of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, which are important components in the development of novel therapeutic agents. This compound has also been used in the study of enzyme-substrate interactions, as well as in the study of protein-protein interactions. It has been used in the study of the structure and function of proteins, and in the development of peptide-based drugs.
Mecanismo De Acción
Target of Action
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as N (alpha)-boc-N (in)-formyl-L-tryptophan , is a derivative of tryptophan . It is used in organic synthesis as an indirect amino acid protecting group for the synthesis of biologically active peptide compounds . The primary targets of this compound are therefore the amino acids in peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by introducing tert-butoxycarbonyl and aldehyde groups on the tryptophan molecule . This modification protects the tryptophan from alkylation and sulfonation during peptide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .
Pharmacokinetics
Its solubility in organic solvents such as chloroform, dimethylformamide, and ethanol suggests that it may have good bioavailability if administered in a suitable formulation .
Result of Action
The result of the compound’s action is the successful synthesis of biologically active peptide compounds . By protecting the tryptophan residues in these peptides, it ensures that they can fold and function correctly .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For example, under acidic conditions, partial hydrolysis of the compound may occur . It is also sensitive to light, and should be stored in a dark place .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH in lab experiments include its high efficiency and low cost. It is also relatively easy to synthesize and can be used to prepare peptides and peptidomimetics in a relatively short period of time. The main limitation of this compound is its potential for toxicity, as it is a derivative of L-tryptophan.
Direcciones Futuras
The future directions of Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH include its use in the development of novel therapeutic agents, such as peptide-based drugs. It can also be used in the study of enzyme-substrate interactions and protein-protein interactions. Additionally, it can be used in the study of the structure and function of proteins, and in the development of peptide-based drugs. Finally, it can be used in the development of peptide-based vaccines and other therapeutic agents.
Métodos De Síntesis
Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH is synthesized from L-tryptophan by the Boc-protection method. The Boc-protection method is a widely used method for the synthesis of peptides and other peptidomimetics. It involves the reaction of L-tryptophan with tert-butyloxycarbonyl chloride (BocCl) in an organic solvent such as dichloromethane. This reaction results in the formation of this compound. The Boc-protection method is a simple and efficient way to synthesize peptides and peptidomimetics.
Propiedades
IUPAC Name |
2-[4-[[(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)35-25(33)27-21(13-19-14-28(16-29)22-7-5-4-6-20(19)22)24(32)34-15-18-10-8-17(9-11-18)12-23(30)31/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,27,33)(H,30,31)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSHXEKPKLNQRI-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

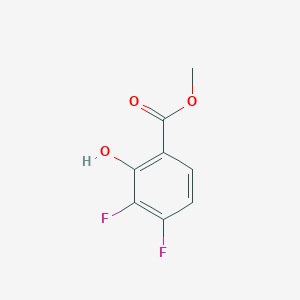


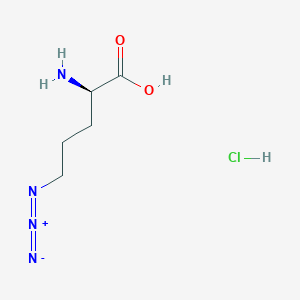
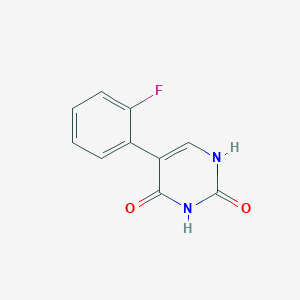





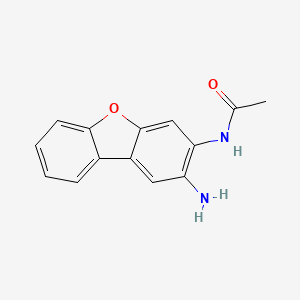

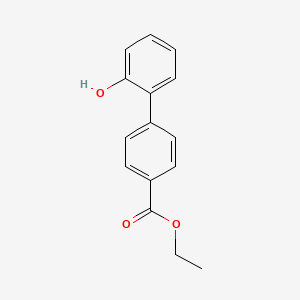
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)